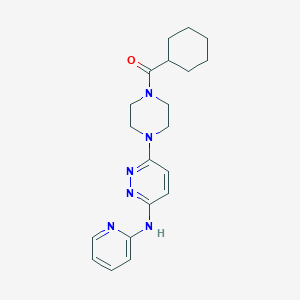
2-(6-ethoxy-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(p-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(6-ethoxy-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C27H26N2O5S and its molecular weight is 490.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Kinase Inhibition
The compound 2-(6-ethoxy-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(p-tolyl)acetamide, by its structural resemblance to known intermediates, could be involved in the synthesis of selective epidermal growth factor receptor (EGFR) kinase inhibitors. For instance, similar compounds have been described as key intermediates in the synthesis of drugs like EKB-569 or neratinib, which are dual irreversible inhibitors targeting EGFR and EGFR-2 protein tyrosine kinases, highlighting their potential role in anticancer drug development (Jiang et al., 2011).
Structural Aspects for Drug Design
The structural analysis of related quinoline derivatives has provided insights into their interactions with mineral acids, leading to the formation of gels or crystalline solids, depending on the nature of the acid. Such studies are crucial for understanding the physicochemical properties of these compounds, which can aid in the design of new drugs with improved solubility and bioavailability (Karmakar et al., 2007).
Antitumor and Pharmacological Activities
Research on structurally similar quinoline derivatives has demonstrated their potential pharmacological activities, including antitumor, anti-inflammatory, and antibacterial properties. This suggests that this compound could be explored for similar biological activities, providing a basis for the development of new therapeutic agents (Rajveer et al., 2010).
Chemical Synthesis and Improvement
The synthesis and improvement of chemical processes involving quinoline derivatives are of significant interest for increasing yields and purity of such compounds. Efficient synthetic routes and practical methodologies have been developed for related compounds, which could be applicable to the optimization of the synthesis of this compound, enhancing its availability for further research and development (Wenpeng et al., 2014).
Potential as Antioxidants
The exploration of quinoline derivatives for their antioxidant properties is another area of interest. Compounds like ethoxyquin have been studied extensively for their ability to protect against lipid peroxidation, suggesting that similar compounds, including this compound, could also possess antioxidant properties, which might be beneficial in various industrial and pharmaceutical applications (Blaszczyk et al., 2013).
Properties
IUPAC Name |
2-[6-ethoxy-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O5S/c1-4-34-21-11-14-24-23(15-21)27(31)25(35(32,33)22-12-7-19(3)8-13-22)16-29(24)17-26(30)28-20-9-5-18(2)6-10-20/h5-16H,4,17H2,1-3H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLASISVPARCOEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)C)CC(=O)NC4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate](/img/structure/B2716133.png)
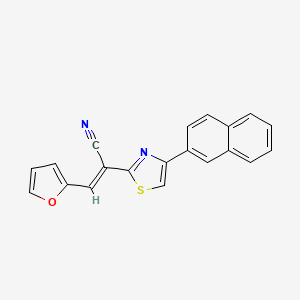
![N-(2,4-dichlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2716135.png)
![3-(1-((2,3,5,6-tetramethylphenyl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2716138.png)
![3-[3-(Dimethylsulfamoylamino)phenyl]-6-propoxypyridazine](/img/structure/B2716140.png)
![2-[7-(4-fluoroanilino)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]-N~1~-isopropylacetamide](/img/structure/B2716141.png)
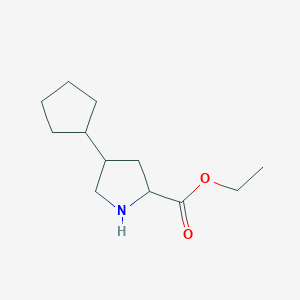
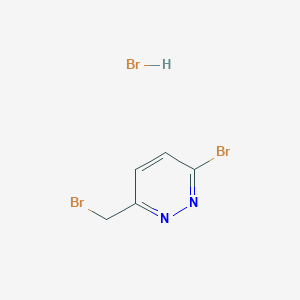
![2-chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}acetamide](/img/structure/B2716144.png)

![5-Oxo-5-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-3-(thiophen-2-yl)pentanoic acid](/img/structure/B2716151.png)
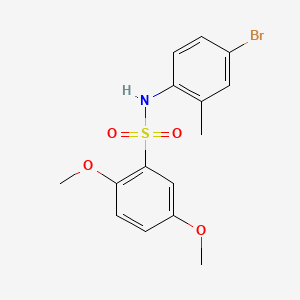
![2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2716153.png)
